![molecular formula C13H18N2 B14683916 Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- CAS No. 35704-28-0](/img/structure/B14683916.png)
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- is a chemical compound with the molecular formula C13H18N2 It is known for its unique structure, which includes a cyclohexylidene ring substituted with a tert-butyl group and two nitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- typically involves the reaction of a cyclohexanone derivative with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the nitrile groups or the cyclohexylidene ring are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, reduction may produce amines, and substitution reactions can result in a wide range of substituted derivatives with different functional groups.
科学研究应用
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile groups can form interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the cyclohexylidene ring provides a hydrophobic environment that can enhance binding affinity to certain targets. The pathways involved in its mechanism of action depend on the specific application and target.
相似化合物的比较
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups but lacking the cyclohexylidene ring.
Cyclohexanone: A precursor in the synthesis of propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-.
tert-Butylcyclohexane: A compound with a similar cyclohexylidene ring but without the nitrile groups.
Uniqueness
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- is unique due to the combination of its cyclohexylidene ring and nitrile groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various research and industrial applications, distinguishing it from simpler or less functionalized analogs.
属性
CAS 编号 |
35704-28-0 |
|---|---|
分子式 |
C13H18N2 |
分子量 |
202.30 g/mol |
IUPAC 名称 |
2-(4-tert-butylcyclohexylidene)propanedinitrile |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)12-6-4-10(5-7-12)11(8-14)9-15/h12H,4-7H2,1-3H3 |
InChI 键 |
HPEBEFGIAXHQBP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(=C(C#N)C#N)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


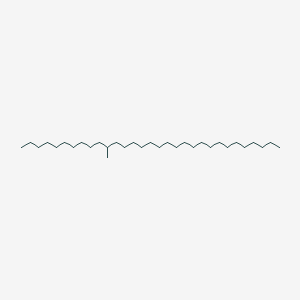
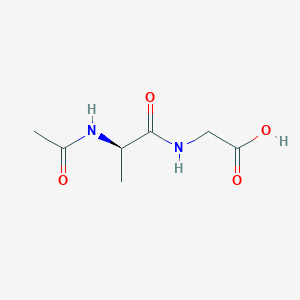
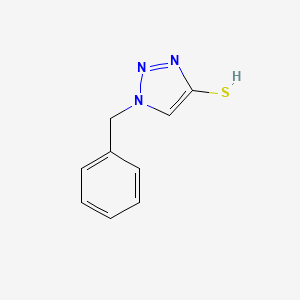
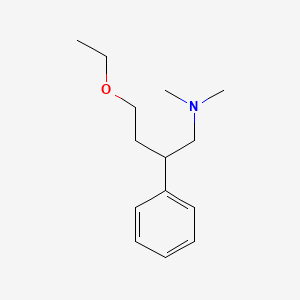
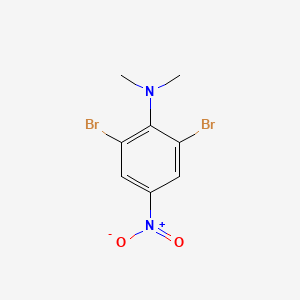

![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)


![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)

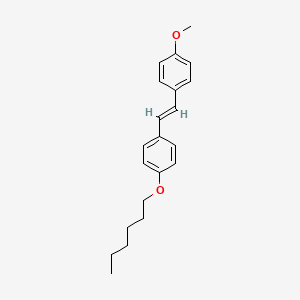
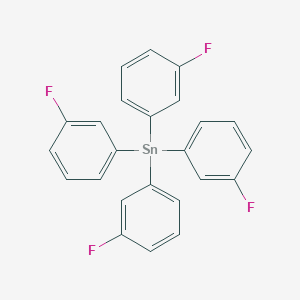
![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)
